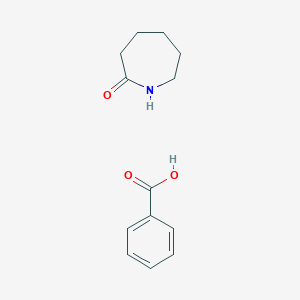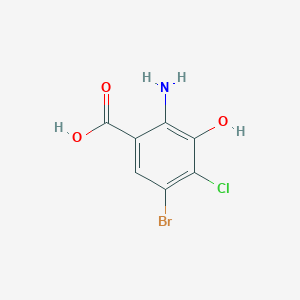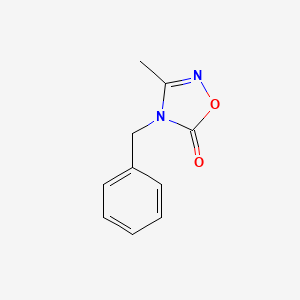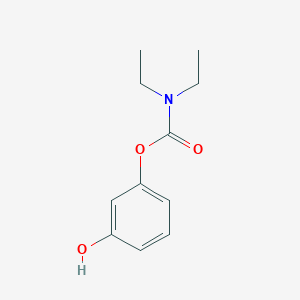![molecular formula C30H18N6O6 B12550119 2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine CAS No. 827032-38-2](/img/structure/B12550119.png)
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three ethynyl groups, each linked to a 4-nitrophenyl group, and three amine groups at the 1, 3, and 5 positions. The presence of nitro groups and ethynyl linkages imparts distinct chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Ethynylbenzene Derivatives: Starting with 4-nitrobenzaldehyde, it undergoes a reaction with sodium acetylide to form 4-nitrophenylethynylbenzene.
Coupling Reaction: The ethynylbenzene derivatives are then coupled with a benzene-1,3,5-triamine core using a palladium-catalyzed Sonogashira coupling reaction. This step requires a palladium catalyst, copper iodide as a co-catalyst, and an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: The compound can undergo further coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Coupling: Palladium catalysts, copper iodide, solvents like THF or dimethylformamide (DMF).
Major Products
Reduction: Formation of 2,4,6-Tris[(4-aminophenyl)ethynyl]benzene-1,3,5-triamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of extended conjugated systems or polymers.
Scientific Research Applications
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine depends on its specific application. In general, the compound can interact with various molecular targets through its nitro and ethynyl groups. These interactions can modulate biological pathways or facilitate the formation of complex molecular structures. The ethynyl groups provide sites for further functionalization, allowing the compound to be tailored for specific applications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris[(4-aminophenyl)ethynyl]benzene-1,3,5-triamine: Similar structure but with amino groups instead of nitro groups.
2,4,6-Tris[(4-ethynylphenyl)ethynyl]benzene-1,3,5-triamine: Similar structure but with additional ethynyl groups.
Uniqueness
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics or reactivity patterns.
Properties
CAS No. |
827032-38-2 |
|---|---|
Molecular Formula |
C30H18N6O6 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
2,4,6-tris[2-(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine |
InChI |
InChI=1S/C30H18N6O6/c31-28-25(16-7-19-1-10-22(11-2-19)34(37)38)29(32)27(18-9-21-5-14-24(15-6-21)36(41)42)30(33)26(28)17-8-20-3-12-23(13-4-20)35(39)40/h1-6,10-15H,31-33H2 |
InChI Key |
JILLIZUDHNXYPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=C(C(=C(C(=C2N)C#CC3=CC=C(C=C3)[N+](=O)[O-])N)C#CC4=CC=C(C=C4)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)

![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)

![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)

![Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-](/img/structure/B12550101.png)

silyl](/img/structure/B12550126.png)
![Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane](/img/structure/B12550130.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)
